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Compound of Interest

Compound Name: C13H23N50

Cat. No.: B254150

Disclaimer: No specific, well-characterized compound with the molecular formula C13H23N50
and established biological activity is prominently described in publicly accessible scientific
literature. This technical guide, therefore, explores the potential biological activities of a
hypothetical compound with this formula by examining relevant classes of chemical structures
that are known to exhibit significant biological effects. The information presented herein is
based on established knowledge of these classes and should be considered illustrative of the
possibilities for a molecule with this elemental composition.

Introduction

The molecular formula C13H23N50 suggests a molecule with a moderate degree of
unsaturation and a high nitrogen content. Such features are characteristic of various classes of
heterocyclic compounds that are of significant interest in drug discovery due to their diverse
biological activities. This guide will focus on two such classes: aminopyrimidine derivatives and
triazole derivatives. A hypothetical compound with the formula C13H23N50 could plausibly
belong to either of these families, and its biological activity would be dictated by its specific
structural features.

Potential Structural Classes and Their Biological
Activities
Aminopyrimidine Derivatives
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The pyrimidine core is a fundamental building block of nucleic acids and is found in numerous
biologically active molecules. Aminopyrimidines, in particular, are known to interact with a
variety of biological targets, most notably protein kinases.

Potential Biological Activities:

» Protein Kinase Inhibition: Many aminopyrimidine derivatives are potent and selective
inhibitors of protein kinases, which are crucial regulators of cellular processes. Dysregulation
of kinase activity is a hallmark of cancer, inflammatory diseases, and neurodegenerative
disorders. A hypothetical CL3H23N50 containing an aminopyrimidine core could potentially
inhibit kinases such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor
Receptor (EGFR), or Bruton's Tyrosine Kinase (BTK).

» Antimicrobial Activity: The pyrimidine scaffold is also present in various antimicrobial agents.
By targeting essential enzymes in bacteria or fungi, these compounds can inhibit microbial
growth.

o Central Nervous System (CNS) Activity: Certain aminopyrimidine derivatives can cross the
blood-brain barrier and modulate the activity of neurotransmitter receptors or other CNS
targets, suggesting potential applications in neurological and psychiatric disorders.

Quantitative Data for Representative Aminopyrimidine Derivatives:

The following table summarizes the biological activity of several known aminopyrimidine
derivatives. This data is provided to illustrate the range of potencies that can be achieved with
this class of compounds.

Compound Representative o .
Target Activity (IC50) Disease Area
Class Compound
Imatinib (has a
Aminopyrimidine  pyridine and Ber-Abl 25nM Cancer
pyrimidine ring)
Diaminopyrimidin ) ) Dihydrofolate )
Pyrimethamine ~1nM Malaria
e Reductase
Aminopyrimidine Roscovitine CDK2 40 nM Cancer
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Triazole Derivatives

Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. They are
versatile scaffolds in medicinal chemistry and are known for a broad spectrum of biological
activities.

Potential Biological Activities:

» Antifungal Activity: Triazole-based compounds are among the most widely used antifungal
agents. They act by inhibiting the enzyme lanosterol 14a-demethylase, which is essential for
the synthesis of ergosterol, a key component of fungal cell membranes.

o Anticancer Activity: Various triazole derivatives have demonstrated cytotoxic effects against
cancer cell lines through diverse mechanisms, including tubulin polymerization inhibition,
kinase inhibition, and induction of apoptosis.

o Antiviral Activity: Some triazole nucleoside analogues, such as Ribavirin, are broad-spectrum
antiviral agents.

Quantitative Data for Representative Triazole Derivatives:

The following table presents quantitative data for well-known triazole-containing drugs.

Compound Representative Activity .
Target Disease Area
Class Compound (EC50/1C50)
] Lanosterol 14a- 0.25-16 pg/mL )
Triazole Fluconazole Fungal Infections
demethylase (MIC)
) ) Lanosterol 140- 0.06-8 pg/mL )
Triazole Voriconazole Fungal Infections
demethylase (MIC)
Benzotriazole Tazemetostat EZH2 2.5nM Cancer

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to
characterize the biological activity of a novel compound such as a hypothetical C13H23N50.
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In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory potency of a compound against a specific protein kinase.
Methodology:

» Reagents and Materials: Recombinant kinase, substrate peptide, ATP, kinase buffer, 96-well
plates, plate reader.

e Procedure:
1. Prepare a serial dilution of the test compound in DMSO.

2. In a 96-well plate, add the kinase, substrate peptide, and the test compound to the kinase
buffer.

3. Initiate the kinase reaction by adding a solution of ATP.
4. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
5. Stop the reaction by adding a stop solution (e.g., EDTA).

6. Detect the phosphorylated substrate using a suitable method, such as a fluorescence-
based assay or an antibody-based method (e.g., ELISA).

7. Measure the signal using a plate reader.
o Data Analysis:

1. Calculate the percentage of kinase inhibition for each compound concentration relative to
a DMSO control.

2. Plot the percentage of inhibition against the logarithm of the compound concentration.

3. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the
concentration of the compound that inhibits 50% of the kinase activity).

Antifungal Susceptibility Testing (Broth Microdilution)
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Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a
fungal strain.

Methodology:

e Reagents and Materials: Fungal culture, RPMI-1640 medium, 96-well plates,
spectrophotometer.

e Procedure:
1. Prepare a standardized inoculum of the fungal strain.

2. Prepare a serial dilution of the test compound in the RPMI-1640 medium in a 96-well
plate.

3. Add the fungal inoculum to each well.
4. Include positive (no compound) and negative (no inoculum) controls.
5. Incubate the plate at 35°C for 24-48 hours.

6. Determine the MIC by visual inspection of turbidity or by measuring the optical density at
600 nm. The MIC is the lowest concentration of the compound that causes a significant
inhibition of fungal growth.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a representative
signaling pathway that could be modulated by a C13H23N50 compound and a typical
experimental workflow for its initial biological characterization.
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Caption: Potential mechanism of action for a C13H23N50 compound as a protein kinase
inhibitor.
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Caption: A typical workflow for the preclinical development of a novel bioactive compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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